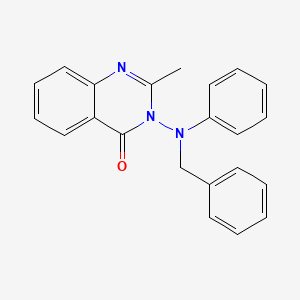

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

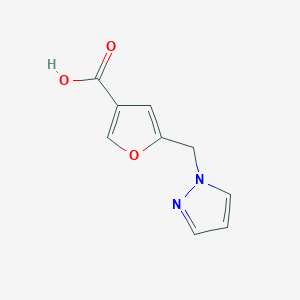

The compound “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . The benzyl-phenyl-amino group is a common substituent in organic chemistry, often involved in the formation of carbon-nitrogen bonds .

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system, which includes a benzene ring fused to a pyrimidine ring . The benzyl-phenyl-amino group would be attached to the third carbon of the quinazolinone core .Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, particularly at the reactive carbonyl group and any substituents on the ring . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one” would depend on its specific structure, including the nature and position of its substituents .Applications De Recherche Scientifique

Antihypertensive Activity

A study synthesized a series of compounds related to 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antihypertensive activity. The compounds, including 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, showed significant antihypertensive effects in spontaneously hypertensive rats (Alagarsamy & Pathak, 2007).

Anticonvulsant and Antidepressant Agents

Another research synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one, evaluating their potential as anticonvulsant and antidepressant agents. A compound, 3-[(4-butoxy-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-one, emerged as a promising anticonvulsant agent without significant motor impairment effects (Amir, Ali, & Hassan, 2013).

Anticancer Activity

A novel synthesis of 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3H)-one derivatives was reported, with some compounds showing remarkable activity against CNS SNB-75 Cancer cell lines. This study highlights the potential application of these compounds in cancer treatment (Noolvi & Patel, 2013).

Analgesic and Anti-inflammatory Agents

Research has been conducted on novel 3-(benzyl)-2-substituted amino-3H-quinazolin-4-ones for their analgesic and anti-inflammatory properties. One compound, 3-benzyl-2-[N’-(1-ethyl-propylidene)-hydrazino]-3H-quinazolin-4-one, was identified as the most active compound, offering potential therapeutic applications in pain and inflammation management (Alagarsamy, Murugesan, & Sheorey, 2008).

Antibacterial and Antifungal Activities

Several studies have synthesized derivatives of 3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one and evaluated their antibacterial and antifungal activities. For instance, some compounds displayed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria (Srivastav, Salahuddin, & Shantakumar, 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(N-benzylanilino)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O/c1-17-23-21-15-9-8-14-20(21)22(26)25(17)24(19-12-6-3-7-13-19)16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMLLBOIWAPYDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1N(CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyl-phenyl-amino)-2-methyl-3H-quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2365345.png)

![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)

![2-[6-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]ethyl cyclohexanecarboxylate](/img/structure/B2365348.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)